molecular formula C19H17FN2O2 B6498298 N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953202-48-7

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No. B6498298
CAS RN: 953202-48-7
M. Wt: 324.3 g/mol
InChI Key: XZBUISGLFUORLW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (DMFOA) is an organic compound that has been studied extensively in recent years due to its potential applications in synthetic chemistry, scientific research, and drug development. DMFOA has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 and modulate the activity of various enzymes and receptors, including GPR40. In addition, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in a pure form. In addition, it is highly soluble in water and has a low toxicity profile. However, it is important to note that this compound can be unstable and can degrade over time.

Future Directions

There are several potential future directions for the study of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide. These include further research into its mechanism of action, the development of more effective synthetic methods, and the study of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects is needed to fully understand its potential as a therapeutic agent. Finally, further research into its pharmacokinetics and pharmacodynamics is necessary to determine its safety and efficacy in clinical trials.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can be synthesized from the reaction of 4-fluorobenzaldehyde, 3,4-dimethylbenzaldehyde, and ethyl acetoacetate in the presence of anhydrous potassium carbonate and acetic acid. The reaction is carried out in anhydrous ethanol at room temperature for 12 hours. The resulting product is then purified by column chromatography and crystallized from ethanol.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects and has been studied for its ability to modulate the activity of various enzymes and receptors in the body. In addition, this compound has been used in the synthesis of various compounds, including the synthesis of the anti-cancer drug gemcitabine.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-3-8-16(9-13(12)2)21-19(23)11-17-10-18(24-22-17)14-4-6-15(20)7-5-14/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUISGLFUORLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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